molecular formula C20H31N5O2 B2412306 3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-37-0

3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2412306
CAS No.: 877616-37-0
M. Wt: 373.501
InChI Key: ILCATQRLHUMWEW-UHFFFAOYSA-N
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Description

3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C20H31N5O2[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyrimido[2,1-f]purine core. This can be achieved through a series of reactions, including cyclization, alkylation, and methylation[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f .... The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization, chromatography, or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: : Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine

In medicine, this compound may have therapeutic potential. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes, receptors, or other biomolecules to produce its biological effects. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Purine derivatives: : Other purine derivatives with similar structures may have comparable properties and applications.

  • Cyclohexyl derivatives: : Compounds containing cyclohexyl groups may exhibit similar chemical behavior and reactivity.

Uniqueness

3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

3-butyl-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-4-5-11-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-9-7-6-8-10-15/h14-15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCATQRLHUMWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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